molecular formula C15H16OS B14287499 4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol CAS No. 114687-64-8

4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol

Cat. No.: B14287499
CAS No.: 114687-64-8
M. Wt: 244.4 g/mol
InChI Key: AQGSQKHTADCMCD-UHFFFAOYSA-N
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Description

4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol is an organic compound that belongs to the class of phenols This compound is characterized by the presence of a phenol group, a methyl group, a phenylethyl group, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol can be achieved through several synthetic routes. One common method involves the alkylation of 4-methyl-2-sulfanylphenol with 1-phenylethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenol group can be reduced to form corresponding alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Electrophiles such as bromine or nitric acid can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenol derivatives.

Scientific Research Applications

4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antioxidant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate biological processes such as oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-(1-phenylethyl)phenol: Lacks the sulfanyl group, resulting in different chemical properties.

    2-(1-Phenylethyl)-6-sulfanylphenol: Lacks the methyl group, affecting its reactivity and applications.

    4-Methyl-6-sulfanylphenol: Lacks the phenylethyl group, leading to different biological activities.

Uniqueness

4-Methyl-2-(1-phenylethyl)-6-sulfanylphenol is unique due to the presence of all three functional groups (methyl, phenylethyl, and sulfanyl) on the phenol ring

Properties

CAS No.

114687-64-8

Molecular Formula

C15H16OS

Molecular Weight

244.4 g/mol

IUPAC Name

4-methyl-2-(1-phenylethyl)-6-sulfanylphenol

InChI

InChI=1S/C15H16OS/c1-10-8-13(15(16)14(17)9-10)11(2)12-6-4-3-5-7-12/h3-9,11,16-17H,1-2H3

InChI Key

AQGSQKHTADCMCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)S)O)C(C)C2=CC=CC=C2

Origin of Product

United States

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